molecular formula C10H7NO2S B183099 3-Nitro-2-phenylthiophene CAS No. 18150-94-2

3-Nitro-2-phenylthiophene

Cat. No. B183099
CAS RN: 18150-94-2
M. Wt: 205.23 g/mol
InChI Key: MOMYURHNCLKYIA-UHFFFAOYSA-N
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Patent
US05747518

Procedure details

The same procedures as described in Example 3 were carried out except that 3-nitro-2-(4-chlorophenyl)thiophene was replaced by 3-nitro-2-phenylthiophene. The yield was 81%. 1H-NMR(CDCl3, δ value):3.82(2H, brs), 6.66(1H, d, J=5.1), 7.12(1H, d, J=5.1), 7.22-7.29(1H, m), 7.42(2H, dt, J=1.5, 7.3), 7.52(2H, dd, J=1.5, 7.3)
Name
3-nitro-2-(4-chlorophenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]1[CH:14]=[CH:13][C:12](Cl)=[CH:11][CH:10]=1)([O-])=O.[N+](C1C=CSC=1C1C=CC=CC=1)([O-])=O>>[NH2:1][C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
3-nitro-2-(4-chlorophenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(SC=C1)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(SC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(SC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.